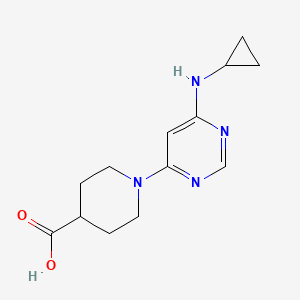![molecular formula C10H12N2O2 B2801753 Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate CAS No. 1909313-36-5](/img/structure/B2801753.png)
Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate” is a chemical compound with the molecular formula C10H12N2O2 . It has a molecular weight of 192.22 .
Synthesis Analysis
The synthesis of similar structures has been reported in the literature. For instance, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the family of tropane alkaloids, has been achieved through various methodologies . A photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile has been reported to yield a [4 + 2] cycloadduct .Scientific Research Applications
Organic Synthesis and Catalysis
The compound’s unique bicyclic structure makes it an attractive candidate for synthetic chemistry. Researchers have utilized it in:
- Palladium-Catalyzed Reactions : For constructing complex molecules, such as oxygenated 2-azabicyclo[2.2.1]heptanes .
- Photochemical Cycloadditions : Leveraging its reactivity for the synthesis of diverse functionalized compounds .
Natural Product Synthesis
Researchers have used this compound as a starting point for the total synthesis of natural products. Notably, it serves as a precursor for the construction of tropane alkaloids, which exhibit diverse biological activities .
Mechanism of Action
Target of Action
Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is a complex organic compound. It’s worth noting that similar azabicyclo structures are central to the family of tropane alkaloids, which display a wide array of interesting biological activities .
Biochemical Pathways
Compounds with similar azabicyclo structures have been used in the synthesis of tropane alkaloids , suggesting potential involvement in related biochemical pathways.
properties
IUPAC Name |
methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)12-6-7-2-3-9(12)8(4-7)5-11/h2-3,7-9H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBALJFBWEKYIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2CC(C1C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}benzamide](/img/structure/B2801670.png)
![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2801672.png)
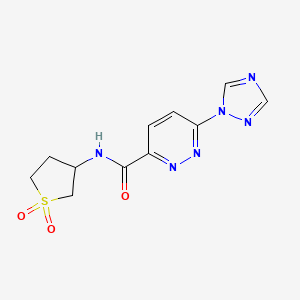
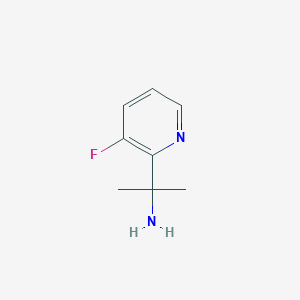

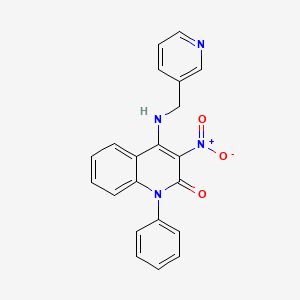

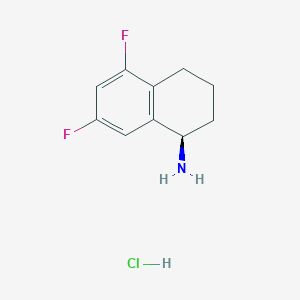
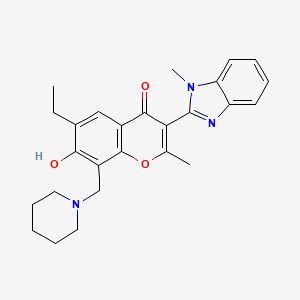
![4-o-Tolyl-[1,2,3]thiadiazole](/img/structure/B2801683.png)
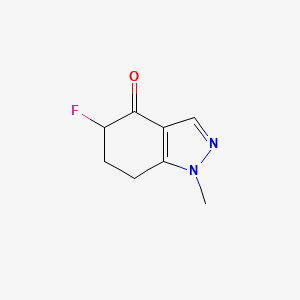
![3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2801685.png)

